molecular formula C52H56O4 B12284083 Bis(4-nonylphenyl) perylene-3,10-dicarboxylate CAS No. 104989-10-8

Bis(4-nonylphenyl) perylene-3,10-dicarboxylate

Cat. No.: B12284083
CAS No.: 104989-10-8
M. Wt: 745.0 g/mol
InChI Key: UCGGKCUYHJMMCB-UHFFFAOYSA-N
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Description

Bis(4-nonylphenyl) perylene-3,10-dicarboxylate is a chemical compound that belongs to the family of perylene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a perylene core with two 4-nonylphenyl groups attached to the 3 and 10 positions of the dicarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-nonylphenyl) perylene-3,10-dicarboxylate typically involves the reaction of perylene-3,10-dicarboxylic acid with 4-nonylphenol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or xylene. The dehydrating agent, such as thionyl chloride or phosphorus oxychloride, facilitates the formation of the ester linkage between the carboxylic acid and the phenol groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through recrystallization or chromatography to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Bis(4-nonylphenyl) perylene-3,10-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perylene-3,10-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups back to the corresponding alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted perylene derivatives, which can have different optical and electronic properties depending on the introduced functional groups .

Scientific Research Applications

Bis(4-nonylphenyl) perylene-3,10-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-nonylphenyl) perylene-3,10-dicarboxylate involves its interaction with light and its ability to transfer energy. The compound absorbs light in the visible spectrum, leading to electronic excitation. This excited state can then transfer energy to other molecules or generate reactive oxygen species, which can be harnessed for various applications, such as imaging or photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-nonylphenyl) perylene-3,10-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. The presence of the 4-nonylphenyl groups enhances its solubility and processability, making it suitable for various industrial applications .

Properties

CAS No.

104989-10-8

Molecular Formula

C52H56O4

Molecular Weight

745.0 g/mol

IUPAC Name

bis(4-nonylphenyl) perylene-3,10-dicarboxylate

InChI

InChI=1S/C52H56O4/c1-3-5-7-9-11-13-15-19-37-25-29-39(30-26-37)55-51(53)47-35-33-45-46-34-36-48(44-24-18-22-42(50(44)46)41-21-17-23-43(47)49(41)45)52(54)56-40-31-27-38(28-32-40)20-16-14-12-10-8-6-4-2/h17-18,21-36H,3-16,19-20H2,1-2H3

InChI Key

UCGGKCUYHJMMCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C3C4=CC=C(C5=CC=CC(=C54)C6=C3C2=CC=C6)C(=O)OC7=CC=C(C=C7)CCCCCCCCC

Origin of Product

United States

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